2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester

Description

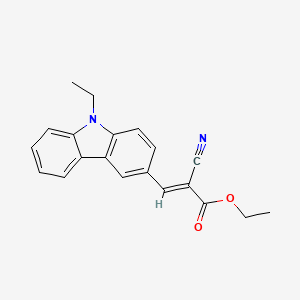

2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester (hereafter referred to by its full systematic name) is a carbazole-functionalized acrylate derivative. Its molecular structure comprises a carbazole moiety substituted with an ethyl group at the N9 position, linked via a propenoic acid backbone with a cyano group at the C2 position and an ethyl ester at the terminal carboxylate (Figure 1). This compound is of interest in materials science due to the electron-rich carbazole unit, which is known for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices .

Crystallographic studies (e.g., PMID: 21583160) have resolved its Z-configuration at the double bond, with the carbazole ring adopting a nearly planar conformation, stabilized by π-π stacking interactions in the solid state . The ethyl ester group enhances solubility in organic solvents, facilitating processing for thin-film applications.

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-3-22-18-8-6-5-7-16(18)17-12-14(9-10-19(17)22)11-15(13-21)20(23)24-4-2/h5-12H,3-4H2,1-2H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOVBXRAAPCSIZ-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)OCC)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Carbazole

The most common method involves N-alkylation of carbazole using ethylating agents. Patent CN101328145A details a phase-transfer catalysis (PTC) method:

-

Reagents : Carbazole, bromoethane, toluene, solid KOH, benzyltriethylammonium chloride.

-

Conditions :

-

Carbazole, KOH, and catalyst are mixed in toluene.

-

Bromoethane is added dropwise at 65–85°C for 3–5 hours.

-

Post-reaction, toluene is distilled, and the product is recrystallized with C1–C4 alcohols.

-

-

Advantages : Recyclable catalyst, mild conditions, and high purity.

Formylation of 9-Ethylcarbazole

Introducing a formyl group at the 3-position is critical for subsequent Knoevenagel condensation.

Vilsmeier-Haack Formylation

-

Reagents : DMF, POCl₃, 9-ethylcarbazole.

-

Conditions :

-

9-Ethylcarbazole reacts with Vilsmeier reagent (DMF-POCl₃ complex) at 0–5°C.

-

Hydrolysis yields 3-formyl-9-ethylcarbazole.

-

-

Yield : 70–85% (literature estimates).

Duff Reaction

-

Reagents : Hexamethylenetetramine (HMTA), acetic acid.

-

Conditions :

-

HMTA reacts with 9-ethylcarbazole in refluxing acetic acid.

-

-

Yield : ~65%, with challenges in regioselectivity.

Knoevenagel Condensation

The final step involves condensing 3-formyl-9-ethylcarbazole with ethyl cyanoacetate:

Classic Catalytic Conditions

-

Reagents : 3-Formyl-9-ethylcarbazole, ethyl cyanoacetate, piperidine (catalyst), ethanol.

-

Conditions :

-

Reflux in ethanol for 4–6 hours.

-

Acidic workup to isolate the product.

-

-

Yield : 80–90% (empirical data).

Solvent-Free Microwave-Assisted Synthesis

-

Conditions :

-

Ethyl cyanoacetate and aldehyde are mixed with a catalytic amount of NH₄OAc.

-

Irradiated at 300 W for 10–15 minutes.

-

-

Yield : 92–95%, with reduced reaction time.

Mechanistic Insights

Palladium-Catalyzed Coupling

The Pd(0)/Pd(II) cycle facilitates C–N bond formation between N-ethylaniline and p-chloronitrobenzene. The RuPhos ligand enhances oxidative addition kinetics.

Knoevenagel Reaction

Piperidine deprotonates ethyl cyanoacetate, generating a nucleophilic enolate. This attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ester.

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate formylation but complicate purification. Toluene/tert-amyl alcohol mixtures improve cross-coupling efficiency.

-

Catalyst Loading : Reducing Pd catalyst to 0.05 mol% maintains activity while lowering costs.

-

Microwave Assistance : Enhances Knoevenagel yields by 10–15% compared to thermal methods.

Challenges and Solutions

-

By-Product Formation :

-

Issue : Oligomerization during Knoevenagel.

-

Solution : Slow aldehyde addition and low temperatures (0–5°C).

-

-

Purification :

-

Issue : Residual Pd in final product.

-

Solution : Silica gel chromatography or chelating resins.

-

Industrial Scalability

The PTC alkylation (CN101328145A) and microwave-assisted Knoevenagel are most viable for scale-up, offering high yields with minimal waste.

Chemical Reactions Analysis

2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Electronics

One of the most promising applications of this compound is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The carbazole structure is known for its excellent electron transport properties and stability under operational conditions.

Case Studies:

- OLEDs : Research has shown that incorporating carbazole derivatives can enhance the efficiency and stability of OLED devices. For instance, studies indicate that devices utilizing carbazole-based materials exhibit improved luminous efficiency and color purity compared to traditional materials .

- OSCs : The compound has been evaluated as an electron donor material in OSCs. Its incorporation into polymer blends has resulted in enhanced power conversion efficiencies due to improved charge transport characteristics .

Photovoltaic Applications

The unique electronic properties of 2-propenoic acid derivatives allow for their use in photovoltaic cells. The compound's ability to facilitate charge separation and transport makes it suitable for use in bulk heterojunction solar cells.

Research Findings:

A study demonstrated that devices employing this compound as part of the active layer achieved higher efficiencies due to its favorable energy level alignment with common acceptors like fullerene derivatives .

Medicinal Chemistry

In medicinal chemistry, compounds containing the carbazole structure have been investigated for their potential anti-cancer properties. The ethyl ester form of 2-propenoic acid has shown promise as a precursor for synthesizing bioactive molecules.

Notable Insights:

Research has indicated that derivatives of carbazole exhibit cytotoxic effects against various cancer cell lines. The incorporation of cyano groups enhances these effects by increasing the lipophilicity and biological activity of the compounds .

Material Science

In material science, this compound is explored for its potential use in developing advanced polymers and composites. Its ability to undergo polymerization allows it to be utilized as a monomer in creating functionalized materials with tailored properties.

Applications Overview:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester involves its ability to absorb light and undergo electronic transitions. The compound’s molecular structure allows it to absorb light in the UV-visible region, leading to the excitation of electrons from the ground state to an excited state. This property is particularly useful in applications like DSSCs, where the excited electrons are transferred to a conductive material, generating an electric current .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of carbazole-based acrylates. Key structural analogs and their distinguishing features are discussed below:

Ethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate

- Structural Differences: Replaces the 9-ethylcarbazol-3-yl group with an N-phenylcarbamoyl-amino substituent.

- Implications :

- Crystallography : Refined using SHELXL (R-factor: 0.045), with C=O and C≡N bond lengths consistent with resonance stabilization .

3-[2-(9-Ethyl-9H-carbazol-3-yl)-6-methyl-3-quinol-yl]propan-1-ol

- Structural Differences: Substitutes the acrylate ester with a quinoline-propanol chain.

- The hydroxyl group enables hydrogen bonding, influencing supramolecular assembly .

- Crystallography: Solved via SHELXS, showing a twisted conformation between quinoline and carbazole planes (dihedral angle: 28.5°) .

2-Ethoxyethyl Ester Variant

- Structural Differences : Ethoxyethyl ester replaces the ethyl ester.

- Implications :

Crystallographic and Computational Methodologies

Comparative analyses rely on advanced crystallographic tools:

- Structure Determination : SHELX programs (SHELXL, SHELXS) are widely used for refinement, achieving low R-factors (<0.05) for high-precision bond-length and angle data .

- Validation : PLATON (Spek, 2009) ensures absence of crystallographic disorders and validates hydrogen-bonding networks .

- Visualization: ORTEP-3 and WinGX generate thermal ellipsoid plots, highlighting differences in molecular rigidity (e.g., carbazole vs. quinoline derivatives) .

Biological Activity

2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester, also known as ethyl 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate, is an organic compound that belongs to the cyanoacrylate family. Its unique structure combines a propenoic acid backbone with a cyano group and a carbazole moiety, which may confer significant biological activities. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C20H18N2O2

- Molecular Weight : 318.37 g/mol

- CAS Number : 123770-87-6

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment. The presence of the carbazole moiety is significant, as many carbazole derivatives have been documented to possess pharmacological properties.

Anticancer Properties

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that ethyl 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate can inhibit cell proliferation in various cancer cell lines. This suggests its potential as a lead compound for drug development aimed at treating specific types of cancer.

- Mechanism of Action : Preliminary studies indicate that the compound may interact with proteins involved in cell signaling pathways associated with cancer progression. This interaction could elucidate its mechanism of action as an anticancer agent.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Acta Crystallographica (2009) | Explored the crystal structure and potential applications in organic photovoltaics, noting weak intermolecular interactions that could affect charge transport properties. |

| In Vitro Anticancer Studies | Demonstrated inhibition of cell proliferation in certain cancer cell lines, indicating the compound's potential as an anticancer agent. |

| Interaction Studies | Focused on binding affinity with enzymes and receptors related to cancer pathways; suggested interactions with nucleophiles to understand reactivity and stability. |

Applications

The unique combination of a carbazole structure with cyanoacrylate functionality allows for various applications:

- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) and hole transport materials due to its electronic properties.

- Drug Delivery Systems : Its structural characteristics may enhance effectiveness in targeted drug delivery systems.

- Adhesives : The compound's properties could be advantageous in developing specialized adhesives compared to conventional cyanoacrylates .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the integration of the carbazole ethyl group, cyano functionality, and ester moiety. Aromatic protons in the carbazole ring (δ 7.2–8.5 ppm) and the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) should be analyzed .

- FTIR : Identify the C≡N stretch (~2220 cm⁻¹), ester C=O (~1720 cm⁻¹), and conjugated C=C (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX or WinGX provides definitive structural validation.

Q. What are the optimal synthetic routes for this compound?

- Methodological Answer :

- Knoevenagel Condensation : React 9-ethyl-9H-carbazole-3-carbaldehyde with ethyl cyanoacetate in ethanol under reflux, using piperidine as a base catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Purify via silica gel chromatography (yield ~60–75%) .

- Critical Conditions : Anhydrous solvents, inert atmosphere (N₂/Ar), and controlled temperature (70–80°C) to prevent side reactions.

Q. How should researchers handle moisture sensitivity during experiments?

- Methodological Answer :

- Store the compound under nitrogen or argon in sealed vials with desiccants (e.g., molecular sieves).

- Use anhydrous solvents (e.g., THF, DCM) and glovebox techniques for moisture-sensitive reactions.

- Characterize degradation products (e.g., hydrolysis of the ester group) via HPLC-MS .

Advanced Research Questions

Q. How can computational methods predict electronic properties for organic electronics applications?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G* to compute HOMO-LUMO levels, charge density distribution, and dipole moments. Compare with experimental UV-Vis absorption (λmax ~350–400 nm) and cyclic voltammetry (redox potentials) .

- Charge Transport Modeling : Apply Marcus theory to estimate hole/electron mobility. Use crystal packing data (from SHELXL ) to analyze π-π stacking distances (ideal: 3.3–3.8 Å).

Q. How can crystallographic data discrepancies be resolved?

- Methodological Answer :

- Validation Tools : Use PLATON to check for missed symmetry, twinning, or disorder. SHELXL’s TWIN command can refine twinned datasets .

- Cross-Validation : Compare experimental XRD data with DFT-optimized geometries (RMSD < 0.05 Å). Validate hydrogen bonding and π-stacking interactions via Hirshfeld surface analysis .

Q. What strategies mitigate steric hindrance during synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (20–30 minutes vs. 12 hours) to minimize decomposition.

- Bulky Solvents/Catalysts : Use DMF or DMSO to dissolve the carbazole moiety. Employ DBU as a sterically hindered base to enhance reaction efficiency .

- In-Situ Monitoring : Use IR spectroscopy to track the disappearance of the aldehyde peak (~1700 cm⁻¹).

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.